5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid

Kinase inhibition Anticancer EGFR/VEGFR-2

5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid (CAS 1196152-50-7) is a trisubstituted benzothiazole derivative with a molecular formula of C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol. It features a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a carboxylic acid group (-COOH) at position 6 on the benzothiazole scaffold, and is commercially available with a standard purity of 98%.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
Cat. No. B14174584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C(=C2)OC)C(=O)O
InChIInChI=1S/C10H9NO3S/c1-5-11-7-4-8(14-2)6(10(12)13)3-9(7)15-5/h3-4H,1-2H3,(H,12,13)
InChIKeyQTJPBBWEZJIXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid: Core Physicochemical and Scaffold Identity for Research Sourcing


5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid (CAS 1196152-50-7) is a trisubstituted benzothiazole derivative with a molecular formula of C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol . It features a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a carboxylic acid group (-COOH) at position 6 on the benzothiazole scaffold, and is commercially available with a standard purity of 98% . This substitution pattern distinguishes it from the simpler benzothiazole-6-carboxylic acid core (CAS 3622-35-3, MW 179.20) and the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid (CAS 6941-28-2, MW 193.22), imparting a unique combination of hydrogen-bond donor/acceptor capacity and lipophilicity that influences its utility as a synthetic building block .

Why 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid Cannot Be Interchanged with Unsubstituted or Des-Methoxy Analogs


Substituting 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid with simpler benzothiazole-6-carboxylic acid derivatives overlooks the critical influence of the 5-methoxy and 2-methyl substituents on both physicochemical properties and biological target engagement. While class-level evidence shows that benzothiazole-6-carboxylic acid derivatives bearing electron-donating groups at the 5-position and a methyl at the 2-position exhibit enhanced potency in kinase inhibition and antimicrobial assays [1][2], the precise contribution of the 5-methoxy group to solubility and lipophilicity in this specific scaffold differentiates it from the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid, for which only fungicidal intermediate utility is documented . Furthermore, the reported IC₅₀ of 12.1 µM for unsubstituted benzothiazole-6-carboxylic acid against the 3C-like protease target [3] provides a baseline of weak activity that the substituted scaffold is designed to improve upon, making generic replacement a risk to assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid Against Closest Analogs


Substituent-Dependent Kinase Inhibition Potency: Class-Level Benchmarking Against the Unsubstituted Core

Unsubstituted benzothiazole-6-carboxylic acid exhibits an IC₅₀ of 12.1 µM against the viral 3C-like protease [1], representing weak baseline activity. In contrast, benzothiazole-6-carboxylic acid derivatives bearing electron-donating substituents at the 5-position and a methyl at the 2-position, such as compounds 10–12 in the class, achieve potent dual VEGFR-2/EGFR inhibition with IC₅₀ values of 0.73–0.89 µM against MCF-7 cells and 0.15–0.19 µM against VEGFR-2 [2]. The target compound shares the 5-methoxy (electron-donating) and 2-methyl substitution pattern that QSAR analysis identifies as governing kinase inhibition potency through molecular bulkiness and partial charge distribution [2]. The unsubstituted benzothiazole-6-carboxylic acid is thus an unsuitable surrogate for kinase-targeted studies.

Kinase inhibition Anticancer EGFR/VEGFR-2

Antimicrobial Activity Landscape: Substituted vs. Unsubstituted Benzothiazole-6-Carboxylic Acids

Unsubstituted benzothiazole-6-carboxylic acid (BTCA) has reported antimicrobial applications with limited quantitative MIC data and an IC₅₀ of 5.4 µg/mL in specific cytotoxicity contexts [1]. By contrast, structurally elaborated benzothiazole derivatives (compounds 3, 4, 10, 12) in the same class exhibit MIC values ranging from 25 to 200 µg/mL against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger, with compounds 3 and 4 showing high antibacterial and moderate antifungal activity [2]. The target compound's 5-methoxy group enhances lipophilicity relative to the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid (which has no reported MIC data and is documented only as a fungicidal synthetic intermediate ), suggesting improved membrane penetration potential that aligns with the activity profile of similarly substituted antimicrobial benzothiazoles.

Antimicrobial MIC Benzothiazole derivatives

Lipophilicity and Solubility Differentiation: 5-Methoxy vs. Des-Methoxy Analog

The 5-methoxy substituent on the target compound enhances lipophilicity relative to the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid. While quantitative logP values for both compounds are not available in the primary literature, the class-level trend is clear: benzothiazole-6-carboxylic acid has a logP of ~1.5 [1], and the addition of a 2-methyl group further increases lipophilicity . The further addition of a 5-methoxy group on the target compound is reported to enhance lipophilicity and solubility in non-polar solvents , consistent with the behavior of 5-methoxybenzo[d]thiazole-6-carboxylic acid (CAS 739365-25-4) . The des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid, available only at ~90% purity, lacks this lipophilicity-enhancing feature and is documented primarily as a fungicidal synthetic intermediate , limiting its versatility in medicinal chemistry applications requiring balanced LogD.

Lipophilicity Solubility Physicochemical properties

Purity and Quality Benchmarking for Reproducible Research Sourcing

The target compound is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC . By contrast, the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid is listed at ~90% purity , and the des-methyl analog 5-methoxybenzo[d]thiazole-6-carboxylic acid is available at 95% purity . The 8% purity advantage over the des-methoxy analog is significant for quantitative biological assays where impurities at ≥10% can confound dose-response measurements and SAR interpretation. The availability of comprehensive QC documentation from the primary vendor further supports assay reproducibility and regulatory compliance in lead optimization programs.

Purity Quality control Procurement

EGFR Tyrosine Kinase Inhibition: Class-Level Benchmark of 5,6-Disubstituted Benzothiazoles vs. Lapatinib

In a class-level benchmarking study, benzothiazole-based derivatives with electron-donating substituents achieved EGFR IC₅₀ values of 0.11–0.16 µM (ester analogs 21–23) and 24.58–30.42 nM (compounds 39–40) compared to the reference drugs erlotinib (IC₅₀ 0.18 µM) and lapatinib (IC₅₀ 17.38 nM), respectively [1][2]. The target compound, bearing the 5-methoxy electron-donating group and 2-methyl substituent, aligns with the structural determinants shown by QSAR to govern EGFR inhibition potency in this series [1]. The unsubstituted benzothiazole-6-carboxylic acid core (CAS 3622-35-3), by contrast, has no reported EGFR inhibitory activity, underscoring the necessity of the substitution pattern for target engagement.

EGFR Tyrosine kinase inhibitor Anticancer

Synthetic Versatility: Carboxylic Acid Handle Enables Divergent Derivatization vs. Non-Carboxylic Acid Analogs

The 6-carboxylic acid moiety serves as a versatile synthetic handle for amide coupling, esterification, and salt formation, enabling divergent library synthesis. This is demonstrated by the successful coupling of 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylic acid with diverse amines to generate antiproliferative agents with in vivo efficacy in colon cancer xenograft models [1]. Similarly, benzothiazole-6-carboxylic acid has been used to synthesize N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, an inhibitor of uropathogenic E. coli K1 capsule formation . The target compound combines this carboxylic acid handle with the 5-methoxy-2-methyl substitution pattern, offering a derivatization-ready scaffold distinct from 5-methoxy-2-methylbenzothiazole (CAS 2941-69-7, which lacks the carboxylic acid) and 2-methylbenzothiazole-6-carboxylic acid (which lacks the 5-methoxy group).

Synthetic building block Amide coupling Esterification

Recommended Application Scenarios for 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion

The target compound's 5-methoxy-2-methyl substitution pattern aligns with the pharmacophoric requirements for dual VEGFR-2/EGFR inhibition, as established by class-level QSAR studies showing that electron-donating substituents and molecular bulkiness at these positions govern kinase inhibition potency [1][2]. It is the preferred starting scaffold over unsubstituted benzothiazole-6-carboxylic acid (IC₅₀ 12.1 µM against unrelated target [3]) and the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid for generating focused kinase inhibitor libraries. The carboxylic acid handle at position 6 enables rapid amide coupling for SAR exploration, while the 98% commercial purity with full QC documentation supports reproducible dose-response data generation .

Antimicrobial Scaffold Development Targeting ESKAPE Pathogens

Class-level evidence demonstrates that substituted benzothiazole-6-carboxylic acid derivatives achieve broad-spectrum antimicrobial activity with MIC values of 25–200 µg/mL against Gram-positive, Gram-negative, and fungal pathogens [1]. The target compound's 5-methoxy group confers enhanced lipophilicity relative to the des-methoxy analog, potentially improving membrane penetration in Gram-negative bacteria [2]. This makes it a rational scaffold choice for antimicrobial lead generation, particularly where the des-methoxy analog 2-methylbenzothiazole-6-carboxylic acid—documented only as a fungicidal synthetic intermediate with no MIC profiling [3]—would not provide adequate structure-activity information.

Fragment-Based Drug Discovery and Building Block Procurement

With a molecular weight of 223.25 g/mol and balanced physicochemical properties (1 HBD, 4 HBA), the target compound meets fragment-based drug discovery criteria. Its three functional group handles (5-OCH₃, 2-CH₃, 6-COOH) provide three distinct vectors for fragment growing, merging, or linking strategies [1]. The 98% purity with batch-specific NMR, HPLC, and GC QC documentation [2] ensures reliability in fragment screening campaigns, outperforming the des-methoxy analog (~90% purity) [3] and the des-methyl analog (95% purity) on quality benchmarks critical for hit validation.

Anticancer In Vitro Profiling Across Multiple Cell Lines

Benzothiazole-6-carboxylic acid derivatives with electron-donating 5-substituents have demonstrated promising cytotoxicity across a panel of cancer cell lines including MCF-7 (breast), HepG-2 (liver), MDA-MB-231 (resistant breast), HCT-116 (colorectal), PC-3 (prostate), and HeLa (cervical) [1][2]. The target compound's substitution pattern is consistent with the structural features required for this multi-lineage activity profile, making it suitable for broad-spectrum anticancer screening. The presence of the 6-COOH handle further enables prodrug design through esterification, a strategy that has been shown to improve activity against resistant cell lines in the class (ester analogs 21–23: IC₅₀ 5.45–7.28 µM vs. carboxylic acid analogs 10–12: IC₅₀ 8.88–11.02 µM against MDA-MB-231) [1].

Quote Request

Request a Quote for 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.